(R)-BRD3731

GSK3 paralog selectivity kinase inhibitor specificity neuropsychiatric disorder research

(R)-BRD3731 is a chiral, paralog-selective GSK3β inhibitor (IC50 15 nM) with 14-fold selectivity over GSK3α. The stereospecific (S)-configuration at C4 is essential for potency; the (R)-enantiomer exhibits 70-fold weaker activity. Ideal for PTSD, psychiatric disorders, type 2 diabetes, and neurodegenerative research requiring GSK3β-specific signaling blockade without confounding GSK3α suppression. Validated in SH-SY5Y CRMP2 phosphorylation assays. Co-crystal structure (PDB 5KPM) supports SAR studies. For research use only.

Molecular Formula C24H31N3O
Molecular Weight 377.532
CAS No. 2056262-07-6
Cat. No. B2667888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BRD3731
CAS2056262-07-6
Molecular FormulaC24H31N3O
Molecular Weight377.532
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1)C(C3=C(NN=C3N2)CC(C)(C)C)(C)C4=CC=CC=C4)C
InChIInChI=1S/C24H31N3O/c1-22(2,3)12-17-20-21(27-26-17)25-16-13-23(4,5)14-18(28)19(16)24(20,6)15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3,(H2,25,26,27)/t24-/m1/s1
InChIKeyYZRXTIGAQRIAEX-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BRD3731 (CAS 2056262-07-6): A Chiral Pyrazoloquinolinone GSK3β-Selective Inhibitor for Neurological and Metabolic Disease Research


BRD3731 (CAS 2056262-07-6), chemically designated as (4S)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one, is a chiral small molecule characterized by a fused pyrazolo[3,4-b]quinolin-5-one core bearing a stereospecific (S)-configured 4-phenyl-4,7,7-trimethyl substitution . Identified in high-throughput screening campaigns and disclosed in patent literature as Example 272, this compound functions as a potent and paralog-selective inhibitor of glycogen synthase kinase 3 beta (GSK3β), demonstrating 14-fold selectivity over the closely related GSK3α isoform [1]. Its primary research applications span post-traumatic stress disorder (PTSD), psychiatric disorders, type 2 diabetes, and neurodegenerative diseases where aberrant GSK3 signaling is implicated .

Why Generic GSK3 Inhibitors Cannot Replace BRD3731 (CAS 2056262-07-6) in Paralog-Selective Research Applications


The GSK3 kinase family comprises two structurally homologous paralogs—GSK3α and GSK3β—which exhibit distinct and often opposing roles in cellular signaling, substrate specificity, and disease pathogenesis [1]. Pan-GSK3 inhibitors that non-selectively target both isoforms frequently produce confounding phenotypes, as simultaneous inhibition of GSK3α can mask or counteract the therapeutic effects of GSK3β blockade [2]. Furthermore, the (S)-stereochemistry at the C4 position of BRD3731 is critical for high-affinity GSK3β engagement; the corresponding (R)-enantiomer (CAS 2056262-08-7) exhibits a 70-fold reduction in GSK3β inhibitory potency and diminished paralog selectivity . Consequently, generic substitution with racemic mixtures, alternative stereoisomers, or non-selective GSK3 inhibitors fundamentally alters the pharmacological profile and invalidates experimental conclusions.

Quantitative Differentiation Evidence: BRD3731 (CAS 2056262-07-6) vs. Closest Comparators in GSK3 Inhibition


Paralog Selectivity: BRD3731 Exhibits 14-Fold GSK3β Preference vs. (R)-Enantiomer's Reduced Selectivity

BRD3731 demonstrates pronounced paralog selectivity for GSK3β over GSK3α, with a selectivity ratio of approximately 14.3-fold. This contrasts sharply with its (R)-enantiomer (CAS 2056262-08-7), which exhibits a compressed selectivity ratio of approximately 6.4-fold . The (S)-configuration is therefore essential for achieving high paralog discrimination.

GSK3 paralog selectivity kinase inhibitor specificity neuropsychiatric disorder research

Cellular Target Engagement: BRD3731 Inhibits CRMP2 Phosphorylation in SH-SY5Y Cells

BRD3731 engages GSK3β in a cellular context, inhibiting the phosphorylation of collapsin response mediator protein 2 (CRMP2) in SH-SY5Y neuroblastoma cells. This functional readout confirms that the compound's enzymatic inhibitory activity translates to downstream pathway modulation in a disease-relevant neuronal model .

cellular target engagement CRMP2 phosphorylation neuronal cell model

Structural Determinant of GSK3β Selectivity: C4 (S)-Phenyl Configuration Enables Paralog Discrimination

The (4S)-configured phenyl substituent of BRD3731 is a critical structural determinant for high-affinity GSK3β binding and paralog selectivity [1]. Inversion to the (4R)-configuration results in a 70-fold loss in GSK3β potency (IC50 increases from 15 nM to 1,050 nM) and compressed selectivity . Within the pyrazoloquinolinone class, alternative C3 substituents further modulate selectivity; for instance, BRD1652 (CAS 1597438-92-0) bearing a trifluoromethyl group at C3 is described as a 'highly selective GSK3 inhibitor' but lacks published quantitative paralog selectivity data for direct comparison .

stereochemistry-activity relationship GSK3 inhibitor design chiral resolution

Recommended Research Applications for BRD3731 (CAS 2056262-07-6) Based on Validated Evidence


Dissecting Paralog-Specific GSK3β Signaling in Neuronal Models of PTSD and Neuropsychiatric Disorders

BRD3731 is optimized for studies requiring selective pharmacological inhibition of GSK3β without confounding GSK3α suppression. Its 14-fold paralog selectivity enables researchers to attribute observed phenotypic changes specifically to GSK3β signaling blockade in neuronal models . The validated inhibition of CRMP2 phosphorylation in SH-SY5Y cells provides a functional cellular readout for target engagement verification .

Stereochemistry-Controlled GSK3β Inhibition in Structure-Activity Relationship (SAR) Campaigns

The availability of both (S)- and (R)-enantiomers with quantitatively defined potency differences (15 nM vs. 1,050 nM for GSK3β) makes BRD3731 and its antipode valuable tool compounds for SAR studies examining stereochemical requirements for GSK3β binding . The co-crystal structure of BRD3731 bound to GSK3β (PDB ID: 5KPM) enables structure-guided optimization of pyrazoloquinolinone-based GSK3 inhibitors [1].

GSK3β-Dependent Colony Formation Studies in Hematologic Malignancy Models

BRD3731 has demonstrated functional activity in acute myeloid leukemia (AML) cell line models, where it differentially modulates colony formation: impairing colony formation in TF-1 cells while paradoxically enhancing colony-forming ability in the MV4-11 cell line . This context-dependent activity makes BRD3731 a valuable probe for investigating GSK3β's divergent roles in hematologic malignancy progression and clonogenic potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-BRD3731

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.